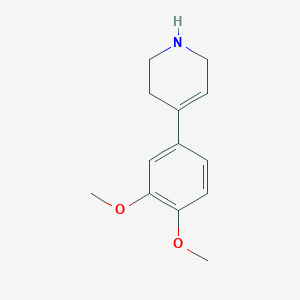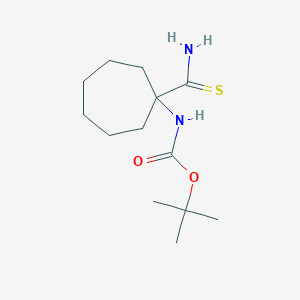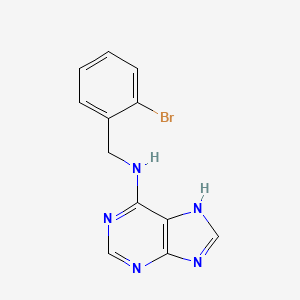![molecular formula C12H13ClO2 B6616546 1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid CAS No. 1462882-37-6](/img/structure/B6616546.png)
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid is a chemical compound belonging to the class of cyclobutane carboxylic acids. It is characterized by the presence of a chlorophenyl group attached to a cyclobutane ring, which is further connected to a carboxylic acid group. This compound is commonly used as an intermediate in various chemical syntheses and has applications in medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with cyclobutanecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the carboxylic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid: This compound is structurally similar but lacks the methyl group on the cyclobutane ring.
4-chlorophenylacetic acid: This compound has a similar chlorophenyl group but is attached to an acetic acid moiety instead of a cyclobutane ring.
Uniqueness
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-12/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRXISNLQOUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)

![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)

![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)



